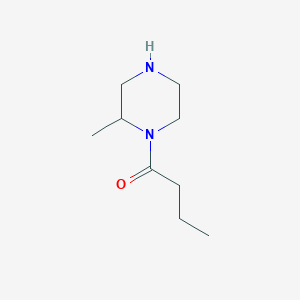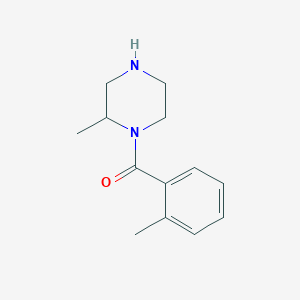
2-Methyl-1-(2-methylbenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(2-methylbenzoyl)piperazine is an organic compound with the molecular formula C13H18N2O It is a derivative of piperazine, a heterocyclic amine, and features a benzoyl group substituted with a methyl group at the ortho position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-methylbenzoyl)piperazine typically involves the reaction of 2-methylbenzoyl chloride with 2-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
the general approach would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for scale-up, such as continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-(2-methylbenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: 2-Methyl-1-(2-methylbenzyl)piperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(2-methylbenzoyl)piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting central nervous system disorders.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-(2-methylbenzoyl)piperazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors in the central nervous system. The compound may exert its effects by modulating neurotransmitter levels or by inhibiting specific enzymes involved in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-4-(4-methylbenzoyl)piperazine
- 2-Methyl-1-(2-thienylsulfonyl)piperidine
- 1-(4-Ethylbenzoyl)piperazine
Uniqueness
2-Methyl-1-(2-methylbenzoyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other piperazine derivatives, it may offer improved pharmacokinetic properties or enhanced biological activity, making it a valuable compound for further research and development .
Eigenschaften
IUPAC Name |
(2-methylphenyl)-(2-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-5-3-4-6-12(10)13(16)15-8-7-14-9-11(15)2/h3-6,11,14H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFTUXCKTYMTPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
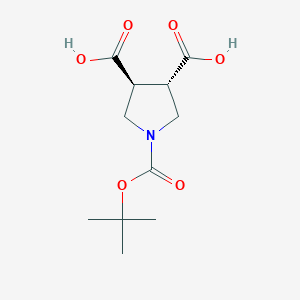
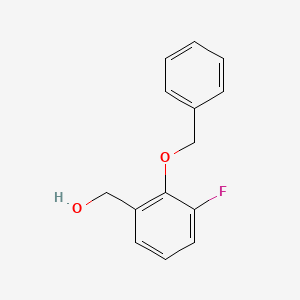
![2-[3-(4-methoxyphenyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B6332139.png)
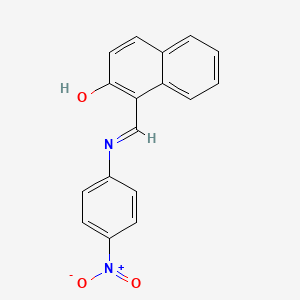
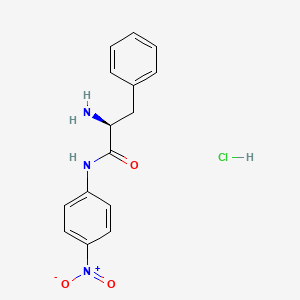
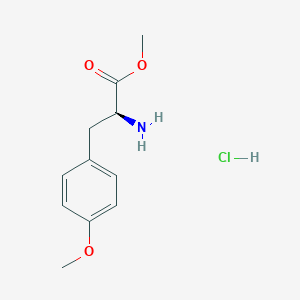

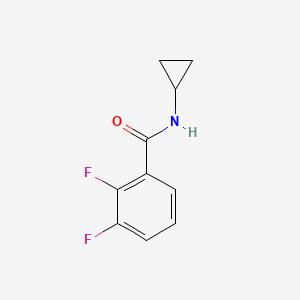
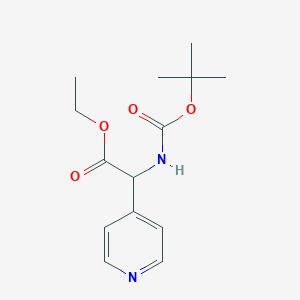
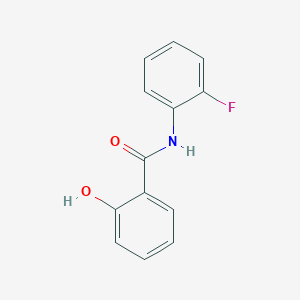
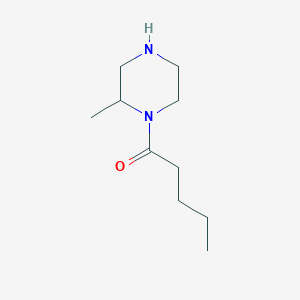
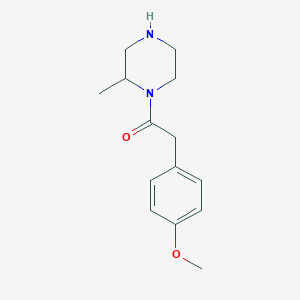
![Ethyl 5-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6332215.png)
